molecular formula C24H25ClN4O2 B10936482 1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B10936482
M. Wt: 436.9 g/mol
InChI Key: OZIINLBLXATSBX-UHFFFAOYSA-N
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Description

1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes multiple aromatic rings and various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole can be achieved through a multi-step process involving the cyclocondensation of α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine . This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are mild, metal-free, and do not require acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups at the chloro or methoxy positions .

Scientific Research Applications

1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25ClN4O2

Molecular Weight

436.9 g/mol

IUPAC Name

1-[[3,5-bis(3-methoxyphenyl)-4-methylpyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C24H25ClN4O2/c1-15-23(18-8-6-10-20(12-18)30-4)27-29(14-28-17(3)22(25)16(2)26-28)24(15)19-9-7-11-21(13-19)31-5/h6-13H,14H2,1-5H3

InChI Key

OZIINLBLXATSBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)CN3C(=C(C(=N3)C)Cl)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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